Tetrakis(2-hydroxyethyl)ammonium bromide

描述

Overview of Quaternary Ammonium (B1175870) Compounds and Their Significance in Chemical Science

Quaternary ammonium compounds (QACs), often referred to as "quats," are a broad class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. orst.edu This cationic structure is typically balanced by a halide or other anion. orst.edu QACs are significant in chemical science due to their diverse applications, which include roles as surfactants, preservatives, antistatic agents, and disinfectants. chemicalsafetyfacts.orgnih.gov Their effectiveness in killing a wide range of microorganisms, such as bacteria, fungi, and viruses, has led to their widespread use in cleaning products, water treatment, and wood preservation. chemicalsafetyfacts.orgorst.edu

The functionality of QACs is largely determined by the nature of the organic substituents attached to the nitrogen atom, which influences their physical and chemical properties. orst.edunih.gov This versatility has made them a subject of continuous study and application since their antimicrobial properties were first recognized. nih.govproquimia.com

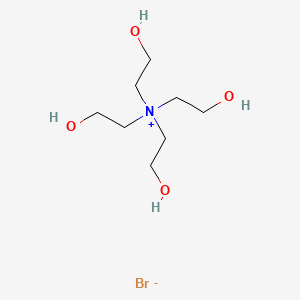

Unique Structural Features of Tetrakis(2-hydroxyethyl)ammonium Bromide: The Role of Hydroxyl Functionalization

This compound distinguishes itself from many other QACs through its specific molecular architecture. The central quaternary nitrogen atom is bonded to four 2-hydroxyethyl (–CH₂CH₂OH) groups, with a bromide ion serving as the counter-anion. fishersci.co.uk

The most prominent feature of this compound is the presence of four hydroxyl (-OH) groups. This extensive hydroxyl functionalization imparts several unique characteristics:

High Polarity and Solubility : The hydroxyl groups make the molecule highly polar and readily soluble in water and other polar solvents. vulcanchem.com

Hydrogen Bonding : The -OH groups act as hydrogen bond donors, enabling strong intermolecular interactions. This property is crucial for its function in various chemical systems, including its potential as a stabilizer or directing agent in nanoparticle synthesis. researchgate.net

Reactivity and Coordination : The hydroxyl moieties can participate in chemical reactions and can coordinate with metal ions, making the compound a versatile building block or chelating agent.

This structure contrasts with more common QACs that feature simple alkyl chains, where the primary function is often related to disrupting cell membranes through hydrophobic interactions. nih.gov The hydroxyl groups in this compound add a layer of functionality, allowing for its use in applications beyond simple antimicrobial action. nih.govmdpi.com

Historical Context and Evolution of Academic Interest in Hydroxylated Quaternary Ammonium Salts

The scientific exploration of QACs began in the early 20th century, with significant developments in the 1930s and 1940s that highlighted their potent antimicrobial properties. proquimia.commass.gov Early research focused on compounds like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first generation of QACs. proquimia.com Subsequent generations involved modifications to the alkyl groups to enhance biocidal activity and performance under various conditions. proquimia.com

Academic interest in hydroxylated quaternary ammonium salts represents a further evolution in this field. While simpler QACs were studied for decades, research into more complex, functionalized versions gained traction as chemists sought to create compounds with tailored properties. A notable example of early academic work in this specific area is a 1973 study published in The Journal of Organic Chemistry detailing the reactions of tetrakis(2-hydroxyethyl)ammonium hydroxide (B78521), the hydroxide analogue of the bromide salt. acs.orgdocumentsdelivered.com This indicates that by the 1970s, the unique reactivity and potential of these highly functionalized QACs were being actively investigated. This trend continues today, with research exploring the use of hydroxyl-containing QACs as specialized surfactants, collectors in flotation processes, and components in the synthesis of advanced materials. mdpi.com

Scope and Organization of Research Perspectives on this compound

The body of research surrounding this compound is multifaceted, primarily focusing on its applications that leverage its unique structural features. Key areas of investigation include its role as a phase-transfer catalyst and its potential use in materials science and as an ionic liquid.

Phase-Transfer Catalysis : A significant area of research explores its utility as a phase-transfer catalyst (PTC). fishersci.co.uk PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). princeton.eduvestachem.com The dual solubility characteristics imparted by the polar hydroxyl groups and the organic backbone of this compound make it a candidate for this role, enabling the transport of anionic reactants across the phase boundary to accelerate reactions. researchgate.netmdpi.com

Ionic Liquids and Materials Science : The compound is also studied in the context of ionic liquids (ILs), which are salts with low melting points. Tris(2-hydroxyethyl)ammonium acetate (B1210297), a related compound, has been used as a reusable catalyst and solvent in green chemistry applications. brieflands.com The high density of hydroxyl groups in this compound suggests its potential for forming structured networks through hydrogen bonding, a property relevant to the design of novel materials, such as stabilizers for metal nanoparticles. researchgate.net

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4328-04-5 |

| Molecular Formula | C₈H₂₀BrNO₄ |

| Molecular Weight | 274.15 g/mol |

| Physical Form | White to off-white crystalline powder |

| Melting Point | 191°C |

| Synonyms | 2-hydroxy-n,n,n-tris(2-hydroxyethyl)-ethanaminium bromide |

Data sourced from multiple chemical suppliers. fishersci.co.ukthermofisher.comchemicalbook.com

Structure

3D Structure of Parent

属性

IUPAC Name |

tetrakis(2-hydroxyethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO4.BrH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKHOKJQPCRWAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)[N+](CCO)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884058 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-04-5 | |

| Record name | Tetrakis(2-hydroxyethyl)ammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4328-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004328045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Tetrakis 2 Hydroxyethyl Ammonium Bromide

Direct Synthesis Approaches for Tetrakis(2-hydroxyethyl)ammonium Bromide

The primary method for synthesizing quaternary ammonium (B1175870) salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. researchgate.netwikipedia.org This principle is central to the synthesis of this compound.

Quaternization Reactions of Triethanolamine (B1662121) and Related Precursors

The direct synthesis of this compound is achieved through the quaternization of triethanolamine with a suitable haloalkanol. The most common precursor for this reaction is 2-bromoethanol, which provides the fourth 2-hydroxyethyl group and the bromide counterion.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of triethanolamine attacks the electrophilic carbon atom of 2-bromoethanol, leading to the displacement of the bromide ion. tue.nl

Reaction Scheme: (HOCH₂CH₂)₃N + BrCH₂CH₂OH → [(HOCH₂CH₂)₄N]⁺Br⁻

While triethanolamine is the most direct precursor, related compounds could potentially be used. For instance, a stepwise approach could involve the reaction of diethanolamine (B148213) with two equivalents of an appropriate reagent, followed by quaternization, though this is a less direct route. The synthesis of related protic ionic liquids based on tris(2-hydroxyethyl)ammonium has also been explored through reactions with various acids. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The efficiency of the quaternization reaction to produce this compound is influenced by several factors, including solvent, temperature, stoichiometry of reactants, and reaction time. Optimization of these parameters is crucial for achieving high yield and purity in an academic setting.

Key Optimization Parameters:

| Parameter | Influence on Reaction | Typical Conditions & Considerations |

| Solvent | The polarity of the solvent can significantly impact the rate of the Menschutkin reaction. Polar aprotic solvents are known to stabilize the transition state, thus accelerating the reaction. sciensage.info | Common solvents for quaternization include acetonitrile, dimethylformamide (DMF), and alcohols. For the synthesis of hydroxyl-containing quaternary ammonium salts, polar protic solvents like ethanol (B145695) or isopropanol (B130326) can also be effective. google.com |

| Temperature | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions and decomposition of the product. | The reaction is often carried out at elevated temperatures, typically under reflux conditions, to ensure a reasonable reaction rate. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. researchgate.netpsu.edu |

| Reactant Stoichiometry | The molar ratio of the tertiary amine to the alkylating agent can affect the completeness of the reaction. | An excess of the alkylating agent (2-bromoethanol) may be used to drive the reaction to completion, but this can complicate purification. |

| Reaction Time | Sufficient time must be allowed for the reaction to proceed to completion. | Reaction times can range from a few hours to several days, depending on the other reaction conditions. wikipedia.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. |

Synthesis of Chemically Modified this compound Derivatives

The presence of four hydroxyl groups in this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties for specific research applications.

Functionalization at Hydroxyl Groups for Specific Research Applications

The hydroxyl groups of this compound can be functionalized through various reactions common to alcohols, such as esterification and etherification.

Esterification: Esterification can be achieved by reacting the compound with acid anhydrides or acid chlorides. nih.govresearchgate.net This functionalization can be used to introduce a variety of chemical moieties, such as long alkyl chains to increase hydrophobicity or polymerizable groups like methacrylates. The synthesis of polymerizable quaternary ammonium monomers with different functional groups has been demonstrated. nih.gov

Etherification: The Williamson ether synthesis provides a route to form ether linkages at the hydroxyl groups. masterorganicchemistry.comwikipedia.org This reaction involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method could be employed to attach various alkyl or aryl groups. Zinc-catalyzed Williamson ether synthesis in the absence of a strong base has also been reported as a milder alternative. researchgate.net

Exploration of Counterion Exchange Methodologies in Research Synthesis

The bromide counterion in this compound can be exchanged with other anions to modify the salt's properties, such as its solubility or thermal stability. A common method for counterion exchange is the use of ion-exchange resins. nih.govwikipedia.org

Ion-Exchange Resin Method:

The quaternary ammonium bromide salt is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion (e.g., acetate (B1210297), nitrate). nih.govgoogle.com

As the solution passes through the resin, the bromide ions are exchanged for the new anions, which are then eluted with the quaternary ammonium cation.

This method is versatile and can be used to introduce a wide range of counterions. For instance, halide ions in quaternary ammonium salts have been successfully exchanged for anions like acetate and lactate (B86563) using this technique. researchgate.net

Green Chemistry Principles in the Synthesis of this compound and Its Analogues

The application of green chemistry principles to the synthesis of quaternary ammonium salts aims to reduce the environmental impact of these processes. Key areas of focus include the use of greener solvents, alternative energy sources, and renewable raw materials.

Green Solvents: Traditional volatile organic solvents (VOCs) used in quaternization reactions can be replaced with more environmentally benign alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents. researchgate.netnih.gov They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. researchgate.netnih.gov Water has also been explored as a solvent for certain quaternization reactions. google.com Solvent-free synthesis is another approach to minimize waste. google.com

Alternative Energy Sources: Microwave-assisted synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields. researchgate.netnih.govmdpi.comnih.gov This increased efficiency leads to lower energy consumption. Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the preparation of DESs. mdpi.com

Renewable Raw Materials: While the synthesis of this compound typically relies on petrochemical-derived triethanolamine and 2-bromoethanol, there is a growing interest in using bio-based starting materials for the synthesis of quaternary ammonium salts. For example, choline (B1196258) chloride, a bio-based quaternary ammonium salt, is a common component of deep eutectic solvents. nih.gov The development of synthetic routes from renewable resources is a key goal of green chemistry.

Solvent-Free and Environmentally Benign Synthetic Routes

The synthesis of this compound, a quaternary ammonium salt, is traditionally accomplished through the quaternization of triethanolamine. In line with the principles of green chemistry, recent methodologies have focused on minimizing or eliminating the use of volatile and hazardous organic solvents.

Solvent-free, or neat, reaction conditions represent a significant advancement in the environmentally benign synthesis of this compound. The direct reaction of triethanolamine with an alkylating agent, such as 2-bromoethanol, can be facilitated by alternative energy sources. Microwave-assisted synthesis has emerged as a powerful tool in this regard. psu.edunih.gov Microwave irradiation directly and efficiently couples with polar molecules, leading to rapid heating and a significant reduction in reaction times compared to conventional heating methods. psu.edumdpi.comnih.gov This technique not only avoids the need for a solvent but also often results in higher yields and cleaner reactions. acgpubs.orgbeilstein-journals.org For example, solvent-free microwave-assisted reactions have been successfully employed for various organic transformations, including the synthesis of heterocyclic compounds and brominations using quaternary ammonium tribromides. acgpubs.orgbeilstein-journals.org

Another environmentally sound approach involves using water as the reaction medium. Water is a non-toxic, non-flammable, and readily available solvent, making it a superior alternative to traditional organic solvents. The synthesis of tetraethylammonium (B1195904) bromide, a related compound, can be achieved by reacting tetraethylammonium hydroxide (B78521) with hydrobromic acid in an aqueous solution, followed by water removal. wikipedia.org This highlights the viability of water as a green solvent for the synthesis of quaternary ammonium salts.

The quaternization reaction to form this compound typically involves the nucleophilic attack of the nitrogen atom of triethanolamine on the electrophilic carbon of an ethylating agent. The general reaction is an addition, as illustrated by the reaction with 2-bromoethanol:

N(CH₂CH₂OH)₃ + BrCH₂CH₂OH → [N(CH₂CH₂OH)₄]⁺Br⁻

Research into the synthesis of various quaternary ammonium compounds (QACs) supports the move towards greener protocols, emphasizing methods that are not only solvent-free but also offer simple procedures and high yields. acgpubs.orgrsc.org

Table 1: Comparison of Synthetic Conditions for Quaternary Ammonium Salts

| Method | Energy Source | Solvent | Typical Reaction Time | Key Advantages |

|---|---|---|---|---|

| Conventional | Oil Bath/Heating Mantle | Organic Solvents (e.g., Acetonitrile) | Hours to Days | Well-established procedures |

| Microwave-Assisted | Microwave Irradiation | Solvent-Free or Green Solvents (e.g., Water) | Minutes to Hours mdpi.comnih.gov | Rapid heating, reduced time, higher yields psu.eduacgpubs.org |

| Aqueous Synthesis | Conventional Heating | Water | Variable | Environmentally benign, non-toxic wikipedia.org |

Atom Economy and Sustainability Considerations in Research Synthesis

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. nih.gov The synthesis of this compound via the direct addition of an ethylating agent to triethanolamine is an exemplary case of high atom economy.

In the ideal synthesis reaction where triethanolamine reacts with 2-bromoethanol, all atoms from both reactants are incorporated into the single product, this compound. This type of reaction, an addition reaction, has a theoretical atom economy of 100%.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction N(CH₂CH₂OH)₃ + BrCH₂CH₂OH → [N(CH₂CH₂OH)₄]⁺Br⁻:

All reactant atoms are part of the product.

Therefore, the atom economy is 100%.

This high atom economy signifies an inherently efficient and low-waste process from a design perspective. nih.gov There are no theoretical byproducts, meaning that raw materials are converted into the desired product with maximum efficiency. This is a significant advantage over substitution or elimination reactions, which inherently generate byproducts and have lower atom economies.

Beyond atom economy, a holistic view of sustainability in the synthesis of this compound includes several other factors:

Energy Consumption : As noted previously, employing microwave-assisted synthesis can drastically reduce energy consumption compared to prolonged conventional heating. psu.edu

Process Efficiency : While atom economy is a theoretical maximum, the actual reaction yield and the energy required for product purification are critical practical metrics. Solvent-free methods often simplify purification, reducing solvent use and waste generation during work-up. acgpubs.org

Environmental Impact : The widespread use of quaternary ammonium compounds (QACs) has raised concerns about their persistence and potential environmental impact. rsc.orgnih.govnih.gov Therefore, designing QACs that are biodegradable is a key sustainability goal in current research. rsc.orgsemanticscholar.org

Table 2: Green Chemistry Metrics for the Synthesis of this compound

| Metric | Definition | Performance in Ideal Synthesis | Sustainability Implication |

|---|---|---|---|

| Atom Economy | Efficiency of incorporating reactant atoms into the product. | 100% (Addition Reaction) | No waste generated in the theoretical reaction, maximizing resource efficiency. nih.gov |

| Reaction Yield | Percentage of theoretical product actually obtained. | High (often >90% with optimized methods) | High practical efficiency reduces waste and cost. |

| Energy Use | Energy consumed to drive the reaction. | Low (with microwave-assisted methods) psu.edu | Reduced carbon footprint and operational costs. |

| Solvent Use | Use of auxiliary substances. | None (in solvent-free routes) | Eliminates solvent waste, hazards, and purification costs. acgpubs.org |

Advanced Structural Characterization and Computational Chemistry of Tetrakis 2 Hydroxyethyl Ammonium Bromide

Single Crystal X-ray Diffraction Analysis

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available single-crystal X-ray diffraction structure for tetrakis(2-hydroxyethyl)ammonium bromide. This data is fundamental for the definitive elucidation of its solid-state architecture. In the absence of such experimental data, the following subsections outline the key structural aspects that would be determined from such an analysis.

Elucidation of Solid-State Molecular Conformation

Without experimental crystallographic data, the precise solid-state conformation of the tetrakis(2-hydroxyethyl)ammonium cation remains unconfirmed. A crystal structure would provide accurate bond lengths, bond angles, and torsion angles, defining the spatial arrangement of the four 2-hydroxyethyl groups around the central quaternary nitrogen atom. Theoretical modeling could predict a tetrahedral arrangement of the ethyl groups around the nitrogen, but the flexibility of the hydroxyethyl (B10761427) chains allows for numerous possible conformations influenced by intermolecular forces in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks

The crystal packing and the nature of intermolecular interactions are critical to understanding the solid-state properties of this compound. The presence of four hydroxyl groups per cation suggests the high potential for extensive hydrogen bonding networks. These interactions would likely involve the hydroxyl groups acting as both donors and acceptors, and the bromide anion acting as a hydrogen bond acceptor. The resulting network could adopt various dimensionalities (1D, 2D, or 3D), significantly influencing the material's physical properties. While studies on similar compounds, such as tris(2-hydroxyethyl)ammonium bromide, have shown layered structures with extensive hydrogen bonding, the specific arrangement in the tetrakis derivative is yet to be determined. tubitak.gov.tr

Polymorphism and Crystallographic Variability Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic salts. Different polymorphic forms can exhibit distinct physical properties. To date, no studies on the polymorphism or crystallographic variability of this compound have been reported in the scientific literature. Such studies would require the crystallization of the compound under various conditions and subsequent analysis by X-ray diffraction to identify and characterize any different crystalline phases.

Spectroscopic Investigations for Structural Confirmation and Interaction Studies

Spectroscopic techniques are invaluable for confirming the molecular structure and probing the interactions within a compound. For this compound, while some basic data is alluded to in commercial product descriptions, detailed spectroscopic studies are not widely published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

A comprehensive analysis of the solution-state structure and dynamics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy has not been documented in publicly accessible research. Typically, ¹H and ¹³C NMR spectra would be used to confirm the connectivity of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons of the ethyl groups and the hydroxyl protons. The ¹³C NMR would show distinct signals for the two different carbon atoms in the hydroxyethyl chain. The chemical shifts and coupling patterns would provide insight into the electronic environment of the nuclei and the conformation in solution. Advanced NMR techniques could further probe the dynamic behavior of the hydroxyethyl chains.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the properties of molecules at the atomic and electronic levels, offering insights that can be complementary to experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, electronic properties, and reaction energetics. For this compound, DFT calculations can be employed to determine its optimized geometry, bond lengths, and bond angles.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. For the Tetrakis(2-hydroxyethyl)ammonium cation, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature, while the LUMO would be distributed over the anti-bonding orbitals of the structure.

DFT calculations have been successfully used to study related systems. For example, in a study of lanthanum complexes with the structurally similar ligand N,N,N',N'-tetrakis-(2-hydroxyethyl)ethylenediamine (THEEN), the B3LYP/6-31G level of theory was used to optimize the structures and calculate the HOMO-LUMO energy gaps, which provided insights into the stability of the complexes. rsc.org Similar computational approaches could be applied to this compound to predict its electronic properties.

Table 2: Predicted Parameters from DFT Calculations for the Tetrakis(2-hydroxyethyl)ammonium Cation

| Parameter | Predicted Information | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable three-dimensional structure of the cation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; likely localized on oxygen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Mulliken Atomic Charges | Distribution of electron density on each atom | Helps to identify electrophilic and nucleophilic sites within the molecule. |

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the behavior of compounds in solution and for characterizing intermolecular interactions. For this compound, MD simulations can provide a detailed picture of its hydration shell and its interactions with the bromide counter-ion and solvent molecules (typically water).

MD simulations have been performed on aqueous solutions of other tetraalkylammonium (TAA) bromide salts, such as tetramethylammonium (B1211777) (TMA) bromide and tetrabutylammonium (B224687) (TBA) bromide. nih.govnih.gov These studies have revealed insights into ion-ion and ion-water spatial distributions, the extent of cation aggregation, and the dynamics of the species in solution. nih.govnih.gov A key finding from these simulations is the delicate balance between the electrostatic interactions of the charged ammonium (B1175870) core with water and the hydrophobic interactions of the alkyl chains.

In the case of this compound, the presence of the four hydroxyl groups would lead to significant hydrogen bonding with water molecules. MD simulations could quantify the number of hydrogen bonds formed per cation, their average lifetime, and the structure of the surrounding water molecules. This would provide a more complex picture than for simple tetraalkylammonium ions, as the hydroxyethyl groups introduce a hydrophilic character that would counteract the hydrophobic nature of the ethyl backbones. The simulations could also elucidate the nature of the interaction between the cation and the bromide anion, determining whether they exist as a solvent-separated ion pair or a contact ion pair in solution.

Conformational Analysis and Potential Energy Surface Mapping

The Tetrakis(2-hydroxyethyl)ammonium cation possesses considerable conformational flexibility due to the rotation around its various single bonds (C-C, C-N, and C-O). Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and to determine their relative energies. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its internal coordinates, such as dihedral angles.

Exploring the PES is crucial for identifying the global minimum energy structure, which corresponds to the most stable conformer, as well as other low-energy local minima. mdpi.com For the Tetrakis(2-hydroxyethyl)ammonium cation, the orientation of the four hydroxyethyl arms relative to each other will define the different conformers. Intramolecular hydrogen bonding between the hydroxyl groups of different arms could play a significant role in stabilizing certain conformations.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using quantum mechanical methods like DFT, can be employed to explore the PES. The results of such an analysis would provide a detailed understanding of the conformational landscape of the cation, which is essential for interpreting experimental data and for understanding its recognition and binding properties. For example, the conformation of the cation will likely change upon complexation with a metal ion, and understanding its intrinsic conformational preferences is the first step toward predicting the structure of such complexes.

Tetrakis 2 Hydroxyethyl Ammonium Bromide in Catalysis Research

Application as a Phase Transfer Catalyst (PTC) in Organic Synthesis

Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. princeton.edu Quaternary ammonium (B1175870) salts like Tetrakis(2-hydroxyethyl)ammonium bromide are common catalysts for these processes, enhancing reaction rates and enabling milder reaction conditions. ijrat.org

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) like this compound follows an extraction pathway. princeton.edu In a typical biphasic system (e.g., water-organic), an inorganic nucleophile (Y⁻) residing in the aqueous phase is incapable of reacting with an organic substrate in the organic phase due to phase incompatibility.

The process is initiated by an ion exchange at the liquid-liquid interface. The quaternary ammonium cation (Q⁺) from the catalyst exchanges its original anion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase. This forms a new lipophilic ion pair, [Q⁺Y⁻]. Due to the organic nature of the ethyl groups surrounding the nitrogen core, this ion pair has sufficient solubility to be extracted from the interface into the bulk organic phase.

Once in the organic phase, the anion Y⁻ is weakly solvated and highly reactive, as it is paired with a large, non-coordinating cation (Q⁺) rather than the small, highly solvating metal cations (like Na⁺ or K⁺) it was associated with in the aqueous phase. This "naked" and activated anion can then readily react with the organic substrate. Following the reaction, the newly formed inorganic salt (e.g., from a substitution reaction) and the catalyst cation (Q⁺) return to the interface to repeat the catalytic cycle.

Quaternary ammonium salts are versatile phase transfer catalysts employed in a wide array of organic reactions. While specific studies detailing the performance of this compound are not extensively documented, its scope can be inferred from reactions successfully catalyzed by analogous structures like Tetrabutylammonium (B224687) bromide (TBAB). These transformations primarily include nucleophilic substitutions, alkylations, and oxidation reactions.

Alkylation Reactions: C-alkylation and S-alkylation are common PTC applications. For instance, the C5-selective alkylation of hydantoins and the S-alkylation of thiophenol are efficiently carried out using TBAB under mild, biphasic conditions. nih.govjocpr.com These reactions demonstrate the broad applicability to various electrophiles, including alkyl, allyl, and benzyl (B1604629) halides. nih.gov The efficiency of such reactions highlights the potential for catalysts like this compound.

Oxidation Reactions: PTC is also utilized for oxidation reactions, often using an aqueous oxidant to react with an organic substrate. A notable example is the selective oxidation of benzhydrol to benzophenone (B1666685) using hydrogen peroxide as the oxidant and sodium tungstate (B81510) as a co-catalyst. ijrat.org The phase transfer catalyst is essential for transporting the active tungstate species into the organic phase to effect the oxidation.

The table below summarizes representative organic transformations where quaternary ammonium bromide salts have been successfully used as phase transfer catalysts.

| Reaction Type | Substrate | Reagent | Catalyst (Example) | Product | Reference |

|---|---|---|---|---|---|

| C-Alkylation | 5-Isopropylhydantoin | Benzyl bromide / NaOH | Tetrabutylammonium Bromide (TBAB) | 5-Benzyl-5-isopropylhydantoin | nih.gov |

| S-Alkylation | Thiophenol | Butyl bromide / NaOH | Tetrabutylammonium Bromide (TBAB) | Butyl phenyl sulfide | jocpr.com |

| Oxidation | Benzhydrol | H₂O₂ / Na₂WO₄ | Tetrabutylammonium Bromide (TBAB) | Benzophenone | ijrat.org |

| Esterification | Adipic Acid | 1-Bromobutane / NaOH | Tetrabutylammonium Bromide (TBAB) | Dibutyl adipate | mdpi.com |

Limitations can arise from catalyst decomposition under harsh conditions or from steric hindrance around the reactive center of the substrate. Furthermore, the presence of functionalities like hydroxyl groups on the catalyst itself can introduce both advantages and disadvantages, affecting solubility and interaction with reactants.

The four hydroxyl (-OH) groups on the ethyl arms of this compound distinguish it from simple tetraalkylammonium salts like TBAB. These groups can exert a significant influence on the catalyst's behavior.

The hydroxyl groups can participate in hydrogen bonding, which can help in pre-organizing the transition state of a reaction. ijrat.orgnih.gov This interaction can lead to enhanced stereoselectivity in asymmetric phase transfer catalysis by creating a more ordered environment around the reacting species. In some systems, the presence of a hydroxyl group on the catalyst has been shown to significantly impact catalytic activity. core.ac.uk

Role in Coordination Chemistry and Metal Complex Catalysis

Beyond its role as a phase transfer agent, the molecular structure of this compound makes it a candidate for use in coordination chemistry. Upon deprotonation, the hydroxyethyl (B10761427) arms can function as binding sites for metal ions.

The tetrakis(2-hydroxyethyl)ammonium cation can be viewed as a precursor to a multidentate ligand. The four hydroxyl groups, upon deprotonation, can coordinate to a metal center. This is analogous to the well-studied chelating agent N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), which contains two nitrogen atoms and four hydroxyethyl groups. sigmaaldrich.comresearchgate.net THEED is known to form stable complexes with various transition metals, acting as a chelating agent that enhances catalytic activity and selectivity. sigmaaldrich.com

Similarly, the deprotonated form of the tetrakis(2-hydroxyethyl)ammonium cation can act as a tetradentate ligand, coordinating to a metal ion through its four oxygen atoms. The central ammonium cation would remain, creating a zwitterionic or charged complex. Such ligands are valuable because they can create a specific coordination environment around a metal, influencing its electronic properties and reactivity. The synthesis would typically involve reacting a metal salt with Tetrakis(2-hydroxyethyl)ammonium hydroxide (B78521) (formed by treating the bromide salt with a base) under appropriate conditions.

Metal complexes derived from ligands are the cornerstone of modern homogeneous catalysis. The catalytic activity of complexes formed with the tetrakis(2-hydroxyethyl)ammonium ligand would depend on the choice of the central metal and the reaction conditions.

The table below details the use of an analogous ligand system in a C-C coupling reaction.

| Reaction Type | Ligand System (Analogy) | Metal | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED) | Palladium (Pd) | Used as a chelating agent to prepare a Pd-based catalyst for the reaction. | sigmaaldrich.comresearchgate.net |

Oxidation Reactions: Metal complexes are widely used as catalysts for oxidation reactions. Complexes with redox-active ligands, particularly those containing hydroxyl and amino groups, can facilitate a range of oxidative transformations. mdpi.comosti.gov Iron complexes, for example, have been investigated for the oxidation of ammonia (B1221849) and the C-H oxidation of cycloalkanes. mdpi.com While specific studies on complexes with the tetrakis(2-hydroxyethyl)ammonium ligand are scarce, their potential application in catalytic oxidation of substrates like alcohols or alkanes remains an area of interest, given the ability of the ligand to stabilize various metal oxidation states. osti.gov

Spectroscopic and Structural Characterization of Catalytically Active Species

Detailed spectroscopic and structural characterization of catalytically active species derived from or involving this compound is not extensively documented in current research. Typically, understanding the nature of a catalytically active species involves techniques such as X-ray crystallography, NMR spectroscopy, and various optical spectroscopies to elucidate the coordination environment and structural features of the catalyst in its active state. For instance, X-ray diffraction has been used to determine the crystal structure of the related compound, tris(2-hydroxyethyl)ammonium bromide, revealing details of its hydrogen-bonded network. tubitak.gov.tr However, similar detailed structural analyses for catalytically relevant complexes of this compound are not presently available.

General methodologies for characterizing catalytically active materials often involve advanced techniques like scanning photoelectron spectro-microscopy to visualize and chemically map the surface of catalysts during a reaction. mdpi.com Such studies provide insights into the oxidation states and surface coverage of the active components. The application of these advanced methods to this compound in a catalytic context has not been reported.

Electrocatalysis and Related Electrochemical Applications

The application of this compound in electrocatalysis and its specific electrochemical behavior have not been the subject of significant investigation based on available research. Quaternary ammonium salts, in general, are utilized in electrochemical studies, often as supporting electrolytes due to their electrochemical stability. However, specific data on the electrochemical windows, redox potentials, and performance of this compound in various media are not published.

Electrochemical Behavior of the Compound in Various Media

There is a lack of specific studies detailing the electrochemical behavior of this compound. Research on other quaternary ammonium salts, such as cetyltrimethylammonium bromide (CTAB), has shown that they can influence electrochemical reactions by forming ion complexes and modifying electrode surfaces, thereby enhancing electron transfer rates for certain analytes. nih.gov However, analogous investigations for this compound are not found in the literature.

Application in Electrocatalytic Processes (if identified in research)

No specific applications of this compound in electrocatalytic processes have been identified in a review of current research. While other quaternary ammonium compounds have been used to immobilize biomolecules like hemoglobin on electrode surfaces for electrocatalytic reduction of substances such as nitric oxide, similar functional applications for this compound have not been reported.

Applications in Materials Science and Nanomaterial Synthesis

Templating Agent in Mesoporous Material Synthesis

Synthesis of Ordered Mesoporous Silica Nanoparticles (MSNs) using the Compound as a Template

No information was found on the use of Tetrakis(2-hydroxyethyl)ammonium bromide as a templating agent for MSN synthesis.

Influence of Template Structure and Concentration on Pore Size and Morphology

Without evidence of its use as a template, there is no data on how its structure or concentration would influence the properties of mesoporous materials.

Removal and Recovery of the Templating Agent

Methods for removal and recovery are specific to the templating agent used; therefore, no information is available for this compound.

Role in Metal Nanoparticle Synthesis and Stabilization

Capping Agent for Gold Nanorods and Other Metal Nanoparticles

The search did not identify any studies where this compound was used as a capping agent for gold nanorods or other metal nanoparticles. While a similarly named compound, N,N-dimethyl-N-cetyl-N-(2-hydroxyethyl)ammonium bromide, has been mentioned in the context of capping gold nanorods, this is a distinct chemical entity.

Impact on Nanoparticle Size, Shape, and Stability in Colloidal Systems

As no studies have been found that utilize this specific compound as a capping agent, there is no information on its impact on the physical and chemical properties of nanoparticles.

Integration into Polymer Science and Functional Materials

The unique molecular architecture of this compound, featuring a central quaternary ammonium (B1175870) core and four hydroxyl-terminated ethyl arms, presents intriguing possibilities for its integration into the field of polymer science. This structure allows it to act as a multifunctional building block or additive, potentially influencing the synthesis and final properties of a variety of polymeric materials. Its ionic nature, coupled with the presence of multiple reactive hydroxyl groups, makes it a candidate for creating functional polymers with tailored characteristics.

Use in the Synthesis of Functional Polymers (e.g., Thermoplastic Polyurethanes)

While direct, extensive research on the incorporation of this compound into thermoplastic polyurethanes (TPUs) is not widely documented, its chemical structure strongly suggests a potential role as a chain extender or cross-linking agent in polyurethane synthesis. TPUs are multiblock copolymers, typically synthesized from a diisocyanate, a long-chain polyol (forming the soft segment), and a short-chain diol or diamine known as a chain extender (forming the hard segment). The properties of TPUs are highly dependent on the nature of these components.

The four hydroxyl groups of this compound can react with the isocyanate groups (-NCO) of the diisocyanate monomers. In this capacity, it can function as a high-functionality chain extender. The use of a tetra-functional chain extender, as opposed to a traditional difunctional one like 1,4-butanediol, would lead to the formation of a cross-linked or branched polymer network within the polyurethane structure. This cross-linking can significantly enhance the material's thermal stability, mechanical strength, and solvent resistance.

The general reaction for the formation of a urethane (B1682113) linkage is between an alcohol and an isocyanate. With this compound, this can be represented as:

R-NCO + HO-CH₂CH₂-[N⁺(CH₂CH₂OH)₃]Br⁻ → R-NH-CO-O-CH₂CH₂-[N⁺(CH₂CH₂OH)₃]Br⁻

This reaction would occur with all four hydroxyl groups, leading to a highly interconnected polymer. The incorporation of the ionic ammonium bromide group directly into the polymer backbone would also impart unique properties, such as improved dyeability, antistatic characteristics, and potentially antimicrobial activity.

| Potential Role in TPU Synthesis | Anticipated Effect on TPU Properties |

| High-Functionality Chain Extender | Increased cross-link density |

| Cross-linking Agent | Enhanced thermal stability and mechanical strength |

| Ionic Moiety Incorporation | Improved dyeability, antistatic properties |

Development of Functional Polymeric Materials with Tunable Properties

The integration of this compound into polymer matrices offers a pathway to develop functional materials with properties that can be tuned by adjusting its concentration. The introduction of different chain extenders is a known strategy for modifying the properties of polyurethanes to suit specific applications. mdpi.com By varying the amount of this tetra-functional, ionic chain extender in relation to traditional diol chain extenders, a range of material properties can be achieved.

For instance, a higher concentration of this compound would be expected to lead to a more rigid and brittle material due to increased cross-linking. Conversely, lower concentrations might be used to introduce specific functionalities without drastically altering the bulk mechanical properties of the polymer. The presence of the hydrophilic hydroxyl and ionic ammonium groups can also be leveraged to control the hydrophilicity and swelling behavior of the resulting polymer in aqueous environments. This could be particularly useful in the development of hydrogels or membranes with controlled permeability.

The ability to tune properties such as mechanical stiffness, thermal resistance, and surface energy by simply adjusting the ratio of this functional monomer makes it a versatile tool for designing advanced polymeric materials.

| Parameter Tuned | Resulting Property Modification |

| Concentration of this compound | Control over cross-link density and rigidity |

| Ratio to traditional chain extenders | Tailoring of mechanical and thermal properties |

| Incorporation of ionic and hydrophilic groups | Adjustment of surface energy and hydrophilicity |

Application in Polymer Light-Emitting Diodes or Related Devices

While direct application of this compound in polymer light-emitting diodes (PLEDs) is not extensively reported, the use of other ammonium bromide salts in this field provides a strong precedent for its potential utility. researchgate.netrsc.org Organic ammonium salts have been successfully employed as electron-injection layers (EILs) in PLEDs, enhancing device performance. researchgate.net For example, Tetraoctylammonium bromide has been shown to self-assemble into ordered layers that facilitate electron injection from the cathode to the emissive polymer layer, leading to improved efficiency. rsc.org

The proposed mechanism often involves the formation of a dipole layer at the interface between the cathode and the polymer, which reduces the energy barrier for electron injection. researchgate.net this compound, with its ionic structure, could potentially function in a similar manner. The hydroxyl groups might offer an additional advantage by promoting adhesion to the substrate or interacting favorably with other device layers.

Tetrakis 2 Hydroxyethyl Ammonium Bromide Within the Context of Ionic Liquids Ils

Classification as a Protic Alkanolammonium Ionic Liquid (PAAIL)

The classification of ionic liquids is determined by the nature of their constituent cation and anion. Ionic liquids are broadly divided into two main categories: protic and aprotic. Protic ionic liquids (PILs) are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. A common example involves the reaction of a tertiary amine, such as triethanolamine (B1662121), with an acid.

Conversely, aprotic ionic liquids (AILs) are composed of discrete anions and cations that are not formed by a simple acid-base proton transfer. The cation in an AIL is typically a quaternary ammonium (B1175870), phosphonium, or imidazolium (B1220033) ion, which possesses a permanent charge.

Tetrakis(2-hydroxyethyl)ammonium bromide falls into the category of aprotic ionic liquids. Its cation, tetrakis(2-hydroxyethyl)ammonium, is a quaternary ammonium ion. This structure, with a central nitrogen atom bonded to four separate alkyl groups, carries a permanent positive charge and cannot be formed by the simple protonation of a tertiary amine. Therefore, it is more accurately classified as a Quaternary Alkanolammonium Ionic Liquid (QAAIL), a subclass of AILs. While the presence of four hydroxyl (-OH) groups imparts significant hydrogen-bonding capability, a characteristic often associated with protic solvents, the fundamental nature of the cation's formation places it in the aprotic category.

Synthesis and Characterization of PAAILs Incorporating the Tetrakis(2-hydroxyethyl)ammonium Cation

The synthesis of quaternary ammonium ionic liquids like this compound can be achieved through established chemical routes. A primary method is the quaternization of a tertiary amine. In this case, triethanolamine can be reacted with a suitable haloalkanol, such as 2-bromoethanol. The lone pair of electrons on the nitrogen atom of triethanolamine attacks the electrophilic carbon atom of 2-bromoethanol, displacing the bromide ion and forming the quaternary ammonium cation.

An alternative synthesis involves the neutralization of the corresponding quaternary ammonium hydroxide (B78521) with an acid. Tetrakis(2-hydroxyethyl)ammonium hydroxide would be reacted with hydrobromic acid (HBr) in a stoichiometric manner. The reaction yields the desired ionic liquid and water, which is subsequently removed under vacuum.

The characterization of the synthesized ionic liquid is crucial to confirm its structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the molecular structure of the cation, confirming the presence and connectivity of the hydroxyethyl (B10761427) groups. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the characteristic functional groups within the ionic liquid, such as the broad O-H stretching band from the hydroxyl groups and C-N stretching vibrations. nih.gov

Thermogravimetric Analysis (TGA) : TGA is performed to determine the thermal stability and decomposition temperature of the ionic liquid. scispace.comresearchgate.net

Elemental Analysis : This technique is used to confirm the elemental composition (C, H, N) of the synthesized compound, ensuring it matches the theoretical values.

Commercial suppliers also provide specifications for this compound, typically noting its appearance as a white to off-white crystalline powder and confirming its identity and purity via infrared spectroscopy and argentometric titration. thermofisher.com

Influence of the Compound's Structure on IL Properties (e.g., viscosity, thermal stability) relevant to research

The unique structure of the tetrakis(2-hydroxyethyl)ammonium cation, featuring four hydroxyl-functionalized ethyl chains, has a significant impact on the macroscopic properties of the resulting ionic liquid.

Viscosity: The presence of four hydroxyl groups allows for extensive intermolecular and intramolecular hydrogen bonding. This strong network of interactions severely restricts the movement of the ions, resulting in a significantly high viscosity. rsc.org Research on other alkanolammonium ILs confirms that increasing the number of hydroxyl groups on the cation leads to a substantial increase in viscosity. magritek.comua.pt High viscosity is a common feature of many quaternary ammonium ILs, which can be a limiting factor in applications requiring rapid mass transfer. researchgate.net

Thermal Stability: The thermal stability of ionic liquids is a critical parameter for their application, especially at elevated temperatures. Stability is influenced by both the cation and the anion. bohrium.com For quaternary ammonium ILs, the decomposition pathway is often the Hofmann elimination, which is sterically hindered in highly branched structures. rsc.org However, the presence of functional groups like hydroxyls can also influence the decomposition mechanism and temperature. mdpi.com TGA studies on various alkanolammonium-based ILs show decomposition typically beginning at temperatures above 100-200°C. scispace.commagritek.comua.pt The specific stability of this compound would depend on the strength of the C-N bonds and the interaction with the bromide anion.

Below is a table comparing the properties of related ammonium-based ionic liquids to illustrate the influence of structure.

| Ionic Liquid Cation | Anion | Property | Value |

| Tris(2-hydroxyethyl)ammonium ([THEA]⁺) | Acetate (B1210297) | Decomposition Temp (T_d) | ~200 °C |

| Tris(2-hydroxyethyl)ammonium ([THEA]⁺) | Lactate (B86563) | Decomposition Temp (T_d) | ~200 °C |

| Bis(2-ethylhexyl)dimethylammonium⁺ | Bromide | State at RT | Viscous Liquid |

| N-butyl-N-methylpyrrolidinium⁺ | TFSI | Viscosity (at 25°C) | 114 cP |

| N-propyl-N-methylpyrrolidinium⁺ | TFSI | Viscosity (at 25°C) | 75 cP |

This table is illustrative, compiled from data on analogous systems to show general trends. TFSI = bis(trifluoromethanesulfonyl)imide. Data sourced from various studies on alkanolammonium and quaternary ammonium ILs.

Application of this compound-based ILs as Reaction Media

While specific documented applications for this compound in organic transformations are not widespread, its properties suggest potential in several areas, drawing parallels from structurally similar compounds.

Condensation Reactions and Other Organic Transformations in IL Media

Ionic liquids are widely explored as alternative solvents for organic reactions. The high polarity and hydrogen-bonding capability of a tetrakis(2-hydroxyethyl)ammonium-based IL could be advantageous in reactions involving polar transition states or reagents. For instance, in condensation reactions, the hydroxyl groups could act as hydrogen-bond donors, activating electrophiles (like carbonyl compounds) and stabilizing charged intermediates.

Furthermore, its nature as a quaternary ammonium salt makes it a candidate for use as a phase-transfer catalyst (PTC). A related compound, tetrakis(decyl)ammonium bromide, is known to function as a PTC, facilitating the transfer of anionic reactants between aqueous and organic phases to accelerate reactions. sigmaaldrich.com It is plausible that this compound could perform a similar role, particularly in reactions where its hydrophilicity is beneficial.

Enhancing Catalytic Performance and Green Chemistry Aspects in ILs

The use of ionic liquids aligns with the principles of green chemistry due to their negligible vapor pressure, which reduces air pollution by volatile organic compounds (VOCs). Their high thermal stability allows for a wider range of reaction temperatures, and they can often be recycled, reducing waste.

An IL based on the tetrakis(2-hydroxyethyl)ammonium cation could enhance catalytic processes through several mechanisms:

Solubilizing Catalysts and Reagents : Its polar nature can help dissolve a wide range of organic and inorganic compounds.

Task-Specific Functionality : The hydroxyl groups are functional moieties that could participate in catalysis, for example, by acting as a proton shuttle or by coordinating to metal centers. This "task-specific" design is a key advantage of ILs.

Product Separation : The non-volatile nature of the IL can simplify product separation, which can often be achieved through distillation or extraction, allowing the IL-catalyst system to be reused.

Solvatochromic Studies and Solvent-Solute Interactions in IL Systems

Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) in response to a change in the polarity of its solvent environment. This phenomenon is a powerful tool for investigating the microscopic environment of a solvent, including its polarity, polarizability, and specific solvent-solute interactions like hydrogen bonding. researchgate.net Probes like Reichardt's dye are particularly sensitive to the local environment.

Ionic liquids, being complex media of interacting cations and anions, have been extensively studied using solvatochromism. nih.gov For an IL like this compound, such studies would be particularly insightful. The four hydroxyl groups make the cation a potent hydrogen-bond donor. This strong hydrogen-bonding ability would lead to significant, specific interactions with solvatochromic probes.

Intermolecular Interactions and Solution Behavior in Research Contexts

Hydrogen Bonding Characteristics and Their Influence on Material Properties

Tetrakis(2-hydroxyethyl)ammonium bromide possesses a unique structure centered around a quaternary ammonium (B1175870) cation, with four hydroxyethyl (B10761427) arms. This architecture provides multiple sites for hydrogen bonding, which profoundly influences its material properties. The four terminal hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the ether linkages can also serve as hydrogen bond acceptors.

The presence of these functional groups allows for the formation of an extensive and complex network of intermolecular and intramolecular hydrogen bonds. This is a key factor in determining its physical state, solubility, and interactions with other substances. The hydrogen bonding in such poly-hydroxy compounds is significantly stronger and more extensive than in molecules with fewer or no hydroxyl groups. For instance, the hydrogen bonds originating from hydroxyl groups are typically stronger than those from amide groups, which can have a more substantial impact on aggregation, crystallinity, and solid-state behavior. nih.gov

The interplay between these hydrogen bonds and the ionic nature of the central ammonium cation is crucial. While Coulombic forces are the dominant interactions in ionic materials, directional forces like hydrogen bonding can significantly modify the substance's properties. rsc.orgresearchgate.net These interactions can lead to the formation of specific ion pairs and local structures, which in turn affect macroscopic properties such as melting point, viscosity, and thermal stability. rsc.orgresearchgate.netmdpi.com In related hydroxyl-substituted surfactants, intermolecular hydrogen bonding has been shown to promote the formation of molecular moieties even in dilute solutions, which enhances their activity at interfaces. nih.gov For this compound, this extensive hydrogen-bonding capability is a defining feature of its chemical behavior.

Table 1: Hydrogen Bonding Potential of this compound

| Functional Group | Hydrogen Bond Donor/Acceptor Role | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor (from H) and Acceptor (from O) | Intermolecular and intramolecular H-bonding; H-bonding with solvent (e.g., water) and other molecules. |

| Ammonium (N⁺) | Cationic center; promotes H-bond donation from adjacent C-H groups. researchgate.net | Electrostatic interactions; influences solvation shell structure. |

Aggregation Behavior in Aqueous and Non-Aqueous Solutions (e.g., Micellization, Surfactant Properties)

Classical surfactants are amphiphilic molecules, containing both a hydrophobic tail and a hydrophilic head group, which self-assemble in solution to form micelles above a certain critical micelle concentration (CMC). ysu.amnih.gov this compound, however, does not fit the profile of a typical surfactant as it lacks a significant hydrophobic alkyl chain. Its structure is dominated by the highly hydrophilic quaternary ammonium cation surrounded by four hydroxyethyl groups.

Consequently, its aggregation in aqueous solution is not driven by the hydrophobic effect that governs classical micellization. ysu.am Instead, any self-association is more likely attributable to the extensive intermolecular hydrogen bonding between the hydroxyethyl arms. nih.gov This type of aggregation is distinct from micelle formation and is more characteristic of hydrotropes or highly water-soluble compounds that can form clusters or dynamic aggregates.

In research on quaternary ammonium surfactants, the structure of the headgroup is a critical factor in determining the geometry of aggregates. princeton.edu The large, sterically demanding, and highly solvated headgroup of this compound would sterically hinder the formation of conventional micelles. Studies on related compounds show that intermolecular hydrogen bonding can lead to the formation of dimolecular or larger moieties in solution, which in turn enhances their surface activity. nih.gov While this compound is highly soluble in water, its ability to significantly lower surface tension is expected to be limited compared to true amphiphiles like Cetyltrimethylammonium bromide (CTAB). mdpi.comresearchgate.net

Table 2: Comparison of Aggregation Behavior

| Property | Classical Surfactant (e.g., CTAB) | This compound |

|---|---|---|

| Driving Force | Hydrophobic Effect ysu.am | Hydrogen Bonding nih.gov |

| Primary Structure | Hydrophobic tail, hydrophilic head nih.gov | Highly hydrophilic headgroup, no tail |

| Aggregation Type | Micelle formation mdpi.com | Self-association into clusters/dynamic aggregates |

| CMC | Well-defined and low | Not applicable in the classical sense |

Interactions with Biomacromolecules and Biological Systems (purely from a chemical interaction perspective, excluding clinical/toxicology)

From a chemical interaction perspective, this compound can engage with biomacromolecules like proteins and nucleic acids through several non-covalent mechanisms. The positively charged quaternary ammonium center can participate in strong electrostatic interactions with negatively charged residues on a protein's surface, such as aspartate or glutamate.

Furthermore, the four hydroxyl groups are capable of forming a network of hydrogen bonds with polar and charged groups on a biomolecule, including carboxyl, amino, and hydroxyl groups. Studies on the interaction between similar quaternary ammonium compounds and proteins like bovine serum albumin (BSA) have demonstrated these binding phenomena. pku.edu.cn For instance, research on N-alkyl-N,N-di(2-hydroxyethyl)-N-methylammonium bromides showed a fluorescence quenching effect on BSA, indicating direct interaction and the formation of a surfactant-protein complex. pku.edu.cn The strength of such interactions often depends on the specific structure of the ammonium salt. pku.edu.cn

Ion Association and Conductivity Studies in Solution

As a quaternary ammonium salt, this compound is a strong electrolyte that dissociates in polar solvents like water into a Tetrakis(2-hydroxyethyl)ammonium cation ([N(CH₂CH₂OH)₄]⁺) and a bromide anion (Br⁻). The extent of this dissociation and the behavior of the resulting ions in solution can be investigated using conductivity measurements.

Conductivity studies are a standard method for determining properties such as the critical micelle concentration (CMC) and the degree of counterion binding in surfactant solutions. ysu.amresearchgate.net For a simple electrolyte like this compound, conductivity measurements can provide insights into ion-solvent and ion-ion interactions. The molar conductivity of the solution depends on the concentration of the salt, reflecting the mobility of the ions and the degree of ion association or the formation of ion pairs. researchgate.net

The large size and extensive hydrogen-bonding capability of the [N(CH₂CH₂OH)₄]⁺ cation mean it will have a significant hydration shell in aqueous solution. This large hydrodynamic radius would decrease its ionic mobility compared to smaller, less solvated ions, which would be reflected in the molar conductivity values. In solid polymer electrolyte systems, ammonium bromide salts have been used as dopants to enhance ionic conductivity, with the transport of ions being a function of both concentration and temperature. researchgate.net Similar principles would govern the conductive properties of solutions containing this compound.

Future Research Trajectories and Emerging Paradigms

Advanced Material Design with Tetrakis(2-hydroxyethyl)ammonium Bromide

The molecular architecture of this compound, with its multiple reactive hydroxyl groups and charged core, makes it an exemplary building block for advanced materials. Future research is anticipated to harness these features for the creation of functional polymers and surfaces.

One promising avenue is the incorporation of this compound as a functional monomer or cross-linking agent in polymer synthesis. The hydroxyl groups can readily participate in polymerization reactions, such as the formation of polyurethanes or polyesters. For instance, research on soybean oil-based polyols functionalized with quaternary ammonium (B1175870) salts (QAS) has demonstrated the creation of polyurethane coatings with inherent antibacterial properties. nih.govresearchgate.net Following this paradigm, this compound could be reacted with various diisocyanates to produce polyurethanes where the QAS moiety is an integral part of the polymer backbone. This approach could lead to materials with not only tailored mechanical properties but also permanently embedded biocidal activity, crucial for biomedical devices and high-contact surfaces. nih.govresearchgate.net

Another area of exploration is in the surface functionalization of existing materials. The compound can be grafted onto polymer surfaces, such as polyethersulfone membranes, to impart contact-active antibacterial and anti-biofouling properties. mdpi.com The cationic quaternary ammonium group can disrupt bacterial cell membranes upon contact, while the hydrophilic hydroxyl groups can improve surface wettability and resist protein fouling. mdpi.com Future work could focus on optimizing grafting densities and exploring different substrate materials to create advanced filtration systems, medical implants, and marine coatings.

Furthermore, the compound could serve as a template or structure-directing agent in the synthesis of mesoporous materials and nanoparticles. Its analogues, such as Tetrakis(decyl)ammonium bromide, are known to act as phase transfer agents for metal ions in the synthesis of gold and platinum nanocrystals. sigmaaldrich.com The hydrophilic nature and hydrogen-bonding capacity of this compound could offer unique control over particle size and morphology in aqueous synthesis routes.

Integration into Multi-component Catalytic Systems

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are powerful tools in organic synthesis for building molecular complexity efficiently. Quaternary ammonium salts are well-established as phase transfer catalysts (PTCs) that facilitate reactions between reagents in immiscible phases, a technique recognized for its green chemistry credentials. theaic.org

This compound is identified as a phase transfer catalyst, and its future in multi-component catalysis is a significant area of research. fishersci.co.uk Its utility is exemplified by the performance of analogous compounds like Tetrabutylammonium (B224687) Bromide (TBAB), which effectively catalyzes MCRs such as the Hantzsch synthesis of 1,4-dihydropyridines in aqueous media. mdpi.com Research will likely focus on applying this compound to a wider range of MCRs, leveraging its solubility in polar and aqueous solvents to promote green reaction conditions.

The presence of hydroxyl groups introduces an additional layer of functionality. These groups can engage in hydrogen bonding with substrates or intermediates, potentially influencing the stereoselectivity of asymmetric reactions. mdpi.com This has been observed in chiral PTCs derived from cinchona alkaloids, where a hydroxyl group plays a critical role in achieving high enantioselectivity. mdpi.com Future investigations could explore the development of chiral derivatives of this compound to act as bifunctional catalysts in asymmetric MCRs.

Moreover, the compound can act as a ligand for transition metal catalysts. The hydroxyl groups can coordinate with metal centers, creating a hydrophilic environment that could be advantageous for catalysis in aqueous phases. A structurally related compound, N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine, is used to prepare palladium-based catalysts for Suzuki/Miyaura reactions, highlighting the potential of such ligands in cross-coupling chemistry. sigmaaldrich.com Future studies may focus on synthesizing novel metal complexes with this compound and evaluating their catalytic activity in various MCRs and other important organic transformations.

Green Chemistry Applications and Sustainable Process Development

The principles of green chemistry prioritize the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and catalysts. This compound aligns well with these principles, positioning it as a key component in the development of sustainable chemical processes.

Its high solubility in water and polar solvents makes it an attractive alternative to volatile organic compounds (VOCs). It can function as a component of green solvent systems or as a catalyst in aqueous media, reducing the environmental impact of chemical reactions. mdpi.com Phase transfer catalysis, a primary application for this compound, is inherently a green technique as it minimizes the need for organic solvents and allows for the use of inorganic salts in aqueous solutions. theaic.org

A significant emerging application for related hydroxyethyl-functionalized quaternary ammonium salts is in carbon capture. Solvent-free synthesis methods have been developed to produce these ionic compounds, which show promise as efficient sorbents for CO2. mdpi.com The hydroxyl groups and ammonium core can interact with and capture the acidic gas. Future research on this compound could explore its efficacy as a CO2 sorbent, potentially leading to new technologies for flue gas scrubbing and carbon capture and utilization (CCU).

The potential for catalyst recyclability is another cornerstone of sustainable process development. Due to its ionic nature and solubility profile, this compound used as a PTC in a biphasic system could be readily separated from the organic product phase and reused, reducing waste and improving process economics. Studies on starburst quaternary ammonium PTCs have demonstrated their ability to be regenerated at a high percentage by weight. theaic.org

Theoretical Predictions and Computational Modeling for Novel Applications

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules and guiding the design of new materials and processes. For this compound, theoretical studies can provide profound insights into its interactions and reactivity, accelerating the discovery of novel applications.

Molecular dynamics (MD) simulations can be employed to understand how the compound behaves in different environments. For example, simulations have been used to study the microscopic distribution and interaction of other QAS modifiers within the layers of montmorillonite (B579905) clay, revealing details about hydrogen bonding and interaction energies that are inaccessible through experiments alone. nih.gov Similar MD studies on this compound could predict its effectiveness as a surface modifier, an exfoliant for layered materials, or a component in self-assembling systems.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the catalytic activity of the compound. By modeling the transition states of reactions catalyzed by this compound, researchers can understand the role of the hydroxyl groups and the quaternary ammonium center in catalysis. This knowledge can guide the rational design of more efficient catalysts for specific multi-component reactions or other transformations. core.ac.uk